molecular formula C13H18N2O3 B11760980 tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate

tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate

Cat. No.: B11760980
M. Wt: 250.29 g/mol
InChI Key: YBPJMJLZDVSKSD-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate is a carbamate derivative featuring a tert-butyl-protected hydroxylamine group and a methylcarbonimidoyl substituent. This compound is structurally characterized by its hydrogen-bonding networks and conformational flexibility, which influence its crystalline packing and reactivity. The tert-butyl group enhances steric protection of the carbamate moiety, while the hydroxyimino (C-methylcarbonimidoyl) group contributes to hydrogen-bonding interactions and molecular recognition properties.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-9(15-17)10-5-7-11(8-6-10)14-12(16)18-13(2,3)4/h5-8,17H,1-4H3,(H,14,16)/b15-9-

InChI Key

YBPJMJLZDVSKSD-DHDCSXOGSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

    Bases: Sodium hydride, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their function and regulation .

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-Pivaloylhydroxylamine

N-Pivaloylhydroxylamine (tert-butyl carbonyl-hydroxylamine) shares a tert-butyl-protected hydroxylamine backbone with the target compound. Key differences arise in their hydrogen-bonding networks and molecular alignments:

  • Hydrogen Bonding :
    • Target Compound : Exhibits two distinct hydrogen bonds:
  • N–H···O : D-H = 0.82(3) Å, H···A = 2.01(3) Å, D···A = 2.810(2) Å, angle = 164(2)°.
  • O–H···O : D-H = 0.91(2) Å, H···A = 1.74(2) Å, D···A = 2.647(2) Å, angle = 171(2)°.
    These interactions form parallel molecular ribbons stabilized by first-order networks of C(4) and second-order R2<sup>4</sup>(10) motifs .
    • N-Pivaloylhydroxylamine : Forms antiparallel chains with R2<sup>2</sup>(10) dimers via C=O···H–O bonding, creating a distinct packing topology .
Compound Hydrogen Bond Type D-H (Å) H···A (Å) D···A (Å) Angle (°) Structural Motif
Target compound N–H···O 0.82(3) 2.01(3) 2.810(2) 164(2) Parallel ribbons
Target compound O–H···O 0.91(2) 1.74(2) 2.647(2) 171(2) Parallel ribbons
N-Pivaloylhydroxylamine C=O···H–O Antiparallel R2<sup>2</sup>(10) dimers
  • Functional Implications : The parallel alignment in the target compound may enhance crystal stability for solid-phase synthesis, while antiparallel motifs in N-pivaloylhydroxylamine could influence solubility or reactivity in solution-phase reactions .

Functional Analog: tert-Butyl N-{4-[N-(4-Hydroxyphenyl)carbamoyl]benzyl}carbamate

This compound, an intermediate in urokinase inhibitor synthesis, shares the tert-butyl carbamate group but replaces the hydroxyimino moiety with a 4-hydroxyphenyl carbamoyl group. Key comparisons include:

  • Crystal Packing : Forms a 2D supramolecular network via N–H···O and O–H···O hydrogen bonds, similar to the target compound. However, dihedral angles between the tert-butyl carbamate and aromatic moieties (80.66°) and between benzene rings (67.33°) result in twisted conformations, preventing π-π interactions .
  • Synthesis : Both compounds utilize Boc (tert-butoxycarbonyl) protection strategies and coupling reagents like HBTU, highlighting shared synthetic pathways for carbamate derivatives .

Reactivity Analog: tert-Butyl N-[4-(Hydrazinecarbonyl)phenyl]carbamate

This analog replaces the hydroxyimino group with a hydrazinecarbonyl substituent (C12H17N3O3). The hydrazine group introduces nucleophilic reactivity, enabling condensation or cyclization reactions, unlike the hydroxyimino group, which may participate in tautomerism or coordination chemistry. No hydrogen-bonding data are provided, but the hydrazine moiety likely forms stronger N–H···O bonds compared to the target compound’s hydroxylamine-derived interactions .

Biological Activity

Tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate, also referred to as compound M4, is a synthetic organic molecule that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic implications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N3O3
  • Molecular Weight : 239.28 g/mol
  • CAS Number : 144072-29-7

The compound features a tert-butyl group attached to a phenyl ring that carries a hydroxymethyl substituent and a carbamate functional group. This unique structure is believed to contribute to its biological activity.

Research indicates that M4 exhibits neuroprotective properties primarily through the following mechanisms:

  • Inhibition of β-secretase : M4 has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. The IC50 for β-secretase inhibition was reported at 15.4 nM .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which helps increase acetylcholine levels in the brain, potentially improving cognitive function .
  • Reduction of Aβ Aggregation : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting its potential in preventing plaque formation associated with Alzheimer's pathology .

In Vitro Studies

In vitro experiments conducted on astrocyte cell cultures revealed that M4 significantly increased cell viability in the presence of Aβ1-42, reducing cell death caused by this neurotoxin. Specifically, cell viability improved from 43.78% (Aβ treatment alone) to 62.98% when treated with M4 . The compound also reduced TNF-α production, indicating anti-inflammatory effects.

In Vivo Studies

In vivo models using scopolamine-induced AD-like symptoms showed that while M4 reduced Aβ levels and β-secretase activity compared to control groups, it did not achieve statistical significance when compared with established treatments like galantamine . This highlights the need for further research into optimizing the bioavailability and efficacy of M4 in living organisms.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of M4:

  • Neuroprotection Against Aβ Toxicity :
    • In a study involving astrocytes treated with Aβ1-42, M4 was able to prevent significant cell death and improve overall cell health .
  • Multi-target Approach for AD Therapy :
    • Researchers have suggested that compounds like M4 could be part of a multimodal therapeutic strategy targeting various pathways involved in AD progression, addressing both cholinergic deficits and amyloid pathology .

Data Summary

Study TypeKey FindingsReference
In Vitro85% inhibition of Aβ aggregation at 100 μM
In VitroIncreased astrocyte viability from 43.78% to 62.98%
In VivoReduced Aβ levels but not statistically significant compared to galantamine
Mechanismβ-secretase IC50 = 15.4 nM; Acetylcholinesterase Ki = 0.17 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.